Cas no 219508-87-9 (2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine)

2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a brominated 1,2,4-triazole moiety. This structure offers versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. Its dual heterocyclic framework contributes to strong binding affinity in medicinal chemistry applications, particularly in kinase inhibitor development. The compound exhibits good stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its well-defined reactivity profile makes it a preferred choice for constructing complex molecular architectures in drug discovery and materials science.
2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine structure
219508-87-9 structure
Product Name:2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
CAS No:219508-87-9
MF:C7H5BrN4
MW:225.045399427414
MDL:MFCD13188572
CID:1074399
PubChem ID:11767917
Update Time:2025-06-08

2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
    • 3-bromo-5-(pyridine-2'-yl)-1H-1,2,4-triazole
    • AGN-PC-00FRHD
    • Ambcb4035115
    • SureCN4562661
    • 2-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine
    • SMSSF-0625044
    • AT12508
    • LS-06746
    • SCHEMBL4562661
    • DB-127253
    • AMS_CNC_ID-724701001
    • RJIVYLRDPMZJGI-UHFFFAOYSA-N
    • pyridine, 2-(3-bromo-1H-1,2,4-triazol-5-yl)-
    • 2-(3-bromo-1H-1,2,4-triazol-5-yl)pyridine(SALTDATA: FREE)
    • DTXSID00472001
    • 219508-87-9
    • AKOS015997881
    • MFCD13188572
    • ALBB-021950
    • MDL: MFCD13188572
    • Inchi: 1S/C7H5BrN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12)
    • InChI Key: RJIVYLRDPMZJGI-UHFFFAOYSA-N
    • SMILES: BrC1=NC(C2C=CC=CN=2)=NN1

Computed Properties

  • Exact Mass: 223.96976g/mol
  • Monoisotopic Mass: 223.96976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 54.5Ų

2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine Pricemore >>

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2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine Suppliers

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(CAS:219508-87-9)2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
Order Number:A1146322
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:04
Price ($):240.0
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Additional information on 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine

Introduction to 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine (CAS No. 219508-87-9)

2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine, identified by its Chemical Abstracts Service Number (CAS No.) 219508-87-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyridine core linked to a brominated triazole ring, making it a versatile intermediate in the synthesis of biologically active molecules. The unique structural motif of this compound has garnered attention for its potential applications in drug discovery and development.

The molecular structure of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine consists of a pyridine ring (C₅H₅N) connected to a 1H-1,2,4-triazole ring substituted with a bromine atom at the 3-position. This arrangement creates a system rich in electronic and steric interactions, which can be exploited to modulate biological activity. The presence of both nitrogen and bromine atoms provides multiple sites for functionalization, enabling the design of derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the triazole-pyridine scaffold. The triazole moiety is known for its stability and ability to engage in hydrogen bonding, while the pyridine ring contributes to lipophilicity and membrane permeability. These characteristics make 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its role as a building block in the synthesis of small-molecule inhibitors targeting various therapeutic pathways. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The brominated triazole group allows for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in drug synthesis to introduce aryl groups and enhance binding affinity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine with biological targets with high accuracy. These simulations have revealed that the compound can interact with proteins through multiple non-covalent interactions, including hydrogen bonds and π-stacking. Such insights are invaluable for optimizing lead compounds during drug development.

The synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine typically involves multi-step organic reactions starting from commercially available precursors. A common approach includes the condensation of 3-bromopyrazole with propargylamine to form the triazole ring, followed by coupling with pyridine derivatives via palladium-catalyzed reactions. These synthetic strategies highlight the compound's accessibility and suitability for large-scale production.

From a medicinal chemistry perspective, 2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine has been explored as a scaffold for developing antiviral agents. The triazole-pyridine system exhibits favorable pharmacokinetic properties and can be modified to target viral proteases and polymerases. Preliminary studies have shown promising results in inhibiting replication in vitro for certain viral strains.

The compound's versatility also extends to its potential use in treating neurological disorders. Researchers have hypothesized that its ability to cross the blood-brain barrier could make it useful in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further investigation into its neuropharmacological effects is warranted.

In conclusion, 2-(3-Bromo-1H-1,2,4-triazol-5-ylyl)pyridine (CAS No. 219508-87-9) represents a valuable asset in pharmaceutical research due to its unique structural features and broad applicability. Its role as an intermediate in drug synthesis underscores its importance in advancing therapeutic strategies across multiple disease areas. As computational methods and synthetic techniques continue to evolve, 2-(3-Bromo-lH-l , 24 -triazol -5 -y l ) p y rid ine is poised to play an increasingly significant role in the discovery and development of novel therapeutics.

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Amadis Chemical Company Limited
(CAS:219508-87-9)2-(3-Bromo-1H-1,2,4-triazol-5-yl)pyridine
A1146322
Purity:99%
Quantity:1g
Price ($):240.0
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